Dinoxyline hydrobromide

Dopamine receptor pharmacology D1/D2 selectivity Receptor binding affinity

Dinoxyline hydrobromide (8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline) is a synthetic, rigid, full agonist at the dopamine D1, D2, D3, D4, and D5 receptor subtypes. Originally developed at Purdue University, it belongs to the chromeno[4,3,2-de]isoquinoline structural class and was designed as an ether-tethered bioisostere of the β-phenyldopamine pharmacophore.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
CAS No. 313484-61-6
Cat. No. B12757547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoxyline hydrobromide
CAS313484-61-6
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESC1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1.Br
InChIInChI=1S/C15H13NO3.BrH/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18;/h1-5,10,16-18H,6-7H2;1H
InChIKeyPMTRMSGKNVIHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinoxyline Hydrobromide (CAS 313484-61-6) – Compound Class and Baseline Pharmacological Profile for Procurement Evaluation


Dinoxyline hydrobromide (8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline) is a synthetic, rigid, full agonist at the dopamine D1, D2, D3, D4, and D5 receptor subtypes [1]. Originally developed at Purdue University, it belongs to the chromeno[4,3,2-de]isoquinoline structural class and was designed as an ether-tethered bioisostere of the β-phenyldopamine pharmacophore [2]. Dinoxyline exhibits high affinity across all five dopamine receptor isoforms with Ki values of 7 nM (D1), 6 nM (D2), 5 nM (D3), and 43 nM (D4) . It is a full agonist at D1-like receptors (EC50 = 30 nM for adenylate cyclase stimulation, K0.5 < 10 nM) [2] and functions as a full agonist at D2-like receptors with a functional profile that is distinct from its closest structural analogs dihydrexidine and dinapsoline [3].

Why Generic Substitution Fails for Dinoxyline Hydrobromide: Structural and Pharmacological Barriers to In-Class Interchangeability


Dinoxyline hydrobromide cannot be substituted with its closest structural analogs—dihydrexidine or dinapsoline—without fundamentally altering the pharmacological profile of an experiment or therapeutic model. Although all three compounds share a rigid β-phenyldopamine pharmacophore, dinoxyline employs an ether linkage (rather than an alkyl bridge) to tether the pendent phenyl ring, resulting in a distinct binding orientation at the D2 receptor [1]. Consequentially, whereas dihydrexidine is ~10-fold D1:D2 selective and dinapsoline is ~5-fold D1:D2 selective, dinoxyline has equally high affinity for both receptor families [2]. Critically, dinoxyline possesses high affinity for the D4 receptor (Ki = 43 nM), a property entirely absent in dihydrexidine and dinapsoline (Ki > 1,000 nM for both) . Furthermore, N-alkylation of dinoxyline unexpectedly decreases D2 affinity, whereas the identical modification on dihydrexidine and dinapsoline increases D2 affinity, indicating that dinoxyline engages different amino acid residues within the D2 binding pocket [1]. These divergent pharmacological properties preclude simple in-class substitution for any application requiring a defined receptor activation profile.

Dinoxyline Hydrobromide Quantitative Differentiation Evidence: Head-to-Head Comparisons with Dihydrexidine and Dinapsoline


D1:D2 Selectivity Ratio: Dinoxyline Exhibits Equally High Affinity for Both Receptor Families, Unlike Dihydrexidine (10-fold) and Dinapsoline (5-fold)

Dinoxyline possesses a D1:D2 selectivity ratio of approximately 1:1, meaning it binds D1 and D2 receptors with essentially equal high affinity. This stands in stark contrast to its closest structural analogs: dihydrexidine is approximately 10-fold selective for D1 over D2, and dinapsoline is approximately 5-fold selective for D1 over D2 [1]. This differentiation is explicitly documented in the seminal patent and is a direct consequence of the ether bridge in dinoxyline enabling a distinct D2 binding orientation not possible with the alkyl-bridged analogs [2].

Dopamine receptor pharmacology D1/D2 selectivity Receptor binding affinity Parkinson's disease models

D4 Receptor Affinity: Dinoxyline Is the Only Rigid Full Agonist with High D4 Affinity (Ki = 43 nM) vs. Dihydrexidine and Dinapsoline (Both Ki > 1,000 nM)

Dinoxyline displays a Ki of 43 nM at the cloned human D4 receptor, representing high-affinity binding. In contrast, both dihydrexidine and dinapsoline have essentially no measurable affinity for the D4 receptor isoform, with Ki values exceeding 1,000 nM [1]. This >23-fold difference in D4 affinity is explicitly noted as a key differentiator in the patent literature [2]. The D4 affinity of dinoxyline was independently confirmed with a K0.5 of less than 45 nM at the cloned human D4 receptor [2].

D4 dopamine receptor Receptor subtype selectivity Neuropsychiatric drug discovery Schizophrenia research

In Vivo Duration of Action: Dinoxyline Produces >2× Longer Rotational Behavior than Dihydrexidine in the 6-OHDA Lesion Rat Model of Parkinson's Disease

In the rat unilateral 6-OHDA lesion model—a standard paradigm for assessing in vivo dopamine agonist activity and predicting antiparkinsonian efficacy—dinoxyline produced significant contralateral rotation persisting for approximately 5 hours after a single subcutaneous dose. This duration is more than twice that observed with a similar dose of dihydrexidine administered via the same route [1]. This finding, documented in US Patent 6,413,977 with reference to FIG. 4, demonstrates a meaningful in vivo pharmacokinetic/pharmacodynamic advantage.

Parkinson's disease 6-OHDA lesion model In vivo pharmacology Duration of action

D2 Functional Selectivity: Dinoxyline Is a Full Agonist at GIRK Channels, Whereas Dihydrexidine and Dinapsoline Are Partial Agonists at This Endpoint

In a head-to-head comparison of five rigid D2 agonists in CHO cells transfected with the human D2L receptor, dinoxyline (DNX) activated G protein-coupled inwardly rectifying potassium (GIRK) channels to the same full extent as the prototypical D2 agonist quinpirole (QP). In contrast, both dihydrexidine (DHX) and dinapsoline (DNS) behaved as partial agonists at this GIRK endpoint [1]. All three compounds inhibited forskolin-stimulated adenylate cyclase with equal efficacy (full agonism at cAMP inhibition) and stimulated MAP kinase phosphorylation with efficacy similar to QP, demonstrating that the differential GIRK activation reflects true functional selectivity rather than a general difference in agonist efficacy [1].

Functional selectivity GIRK channel D2 receptor signaling Biased agonism

Full-Spectrum Dopamine Receptor Affinity Profile: Dinoxyline Binds All Five Subtypes with High Affinity, a Property Absent in All Other Rigid Dopamine Agonists

Dinoxyline is the first example of a ligand with high affinity at all five dopamine receptor isoforms (D1–D5), yet with functional characteristics similar to dopamine [1]. Its Ki values across D1–D4 are 7 nM, 6 nM, 5 nM, and 43 nM respectively , and it acts as a full agonist at D5 receptors as well . This full-spectrum profile is unique: no other rigid dopamine agonist—including dihydrexidine, dinapsoline, A-86929, or doxanthrine—achieves high affinity across all five subtypes. For example, dihydrexidine has only moderate affinity for D3 (Ki ~34 nM) and D4 (Ki >1,000 nM) [1]; dinapsoline has limited D3 and D4 affinity ; and A-86929 is highly D1-selective with Ki > 1,000 nM at other monoaminergic receptors [2].

Dopamine receptor panel Broad-spectrum agonist Receptor profiling D5 receptor

Dinoxyline Hydrobromide Application Scenarios: Where the Differentiated Pharmacological Profile Drives Scientific Selection


Parkinson's Disease Research Requiring Simultaneous, High-Potency D1 and D2 Activation with Sustained In Vivo Duration

In the 6-OHDA unilateral lesion rat model—the gold-standard preclinical paradigm for Parkinson's disease—dinoxyline produces contralateral rotation lasting approximately 5 hours after a single subcutaneous dose, more than twice the duration of dihydrexidine [1]. Combined with its 1:1 D1:D2 affinity ratio (versus 10:1 for dihydrexidine and 5:1 for dinapsoline) [2], dinoxyline is the optimal tool compound for chronic Parkinson's models where sustained, balanced D1/D2 co-activation is required to replicate the physiological dopamine tone lost in the denervated striatum. Early studies in MPTP-treated marmosets confirmed significant antiparkinsonian effects including increased locomotion and arousal and decreased parkinsonian signs [1].

D4 Dopamine Receptor Functional Studies in Neuropsychiatric Disorder Models

Dinoxyline's unique high affinity at the D4 receptor (Ki = 43 nM) distinguishes it from all other rigid dopamine agonists in its structural class (dihydrexidine and dinapsoline: Ki > 1,000 nM at D4) [3]. This property makes dinoxyline the only full-efficacy agonist available for probing D4 receptor function in native tissue or in vivo models without the confounding off-target effects of non-selective agents. Applications include studies of D4 receptor involvement in cognitive function, attention-deficit hyperactivity disorder (ADHD) paradigms, and the role of D4 signaling in prefrontal cortical networks relevant to schizophrenia .

Functional Selectivity and Biased Signaling Investigations at the Dopamine D2L Receptor

Dinoxyline exhibits a distinct D2 functional selectivity signature: it is a full agonist at GIRK channel activation (equivalent to quinpirole), while dihydrexidine and dinapsoline are partial agonists at this endpoint, despite all three compounds being full agonists for adenylate cyclase inhibition and MAP kinase phosphorylation [4]. This unique profile positions dinoxyline as an essential comparator ligand in studies of D2L receptor biased signaling, conformational dynamics, and ligand-induced receptor states. Researchers investigating how different ligands stabilize distinct D2L receptor conformations—relevant to antipsychotic drug development and understanding GPCR signal transduction—require dinoxyline as a reference full-efficacy GIRK agonist [4].

Whole-Dopamine-System Activation for Integrative Neurocircuitry Studies

As the only compound with high affinity (Ki < 50 nM) across all five dopamine receptor subtypes (D1–D5), dinoxyline enables simultaneous pharmacological engagement of the entire dopamine receptor family . This is particularly valuable for studying integrative dopaminergic signaling in brain regions where multiple receptor subtypes are co-expressed—such as the striatum (D1 and D2 on distinct medium spiny neuron populations), prefrontal cortex (D1, D4, and D5), and hippocampus (D1/D5)—without the subtype-selective under-engagement that would occur with dihydrexidine, dinapsoline, or A-86929 [5]. Such experiments are critical for understanding how endogenous dopamine orchestrates complex behaviors through coordinated multi-receptor activation.

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